molecular formula C19H21N3O3 B2971126 Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate CAS No. 1207033-74-6

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2971126
CAS RN: 1207033-74-6
M. Wt: 339.395
InChI Key: IWQYGOJVFPFUNA-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a chemical compound used in scientific research. It has potential applications in various fields due to its unique properties. Its versatility makes it a valuable tool for investigating new drug targets and developing innovative therapeutic approaches. The molecular formula of this compound is C19H21N3O2, and it has a molecular weight of 323.39 .


Synthesis Analysis

While specific synthesis methods for Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate are not available in the search results, there are general methods for synthesizing quinoline derivatives. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate consists of a quinoline ring attached to a piperidine ring via a carboxylate group . The quinoline ring contains a cyano group at the 3-position and a methoxy group at the 6-position .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is C19H21N3O2, and it has a molecular weight of 323.39 . Additional physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis and chemical characterization of derivatives related to "Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate" have been a subject of interest. For instance, Paronikyan et al. (2016) synthesized diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting the complexity and versatility of quinolinyl piperidine derivatives in chemical synthesis (Paronikyan et al., 2016).

Structure-Activity Relationships

  • Research on the antibacterial properties of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids by Koga et al. (1980) demonstrates the significance of structural modifications in quinoline derivatives for enhancing antimicrobial activity (Koga et al., 1980).

Antimicrobial Activity

  • A study on the synthesis, characterization, and antimicrobial investigation of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines by Zaki et al. (2021) illustrates the potential of structurally similar compounds to "Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate" in developing new antimicrobial agents (Zaki et al., 2021).

Synthetic Methodologies

  • Innovative synthetic methodologies involving compounds with structural features related to "Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate" have been developed to access a wide range of heterocyclic compounds, which are valuable in medicinal chemistry. For example, Nosova et al. (2002) worked on the synthesis of fluorinated derivatives of quinolinecarboxylic acids, expanding the toolbox for the synthesis of complex molecules (Nosova et al., 2002).

Biological Activity

  • The exploration of the biological activities of quinoline and piperidine derivatives has led to the discovery of compounds with significant potential. For instance, the work by De Paoli et al. (2013) on the analytical profiles and determination of psychoactive arylcyclohexylamines in biological matrices underscores the importance of these compounds in scientific research, although it also highlights areas beyond the direct application of "Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate" (De Paoli et al., 2013).

properties

IUPAC Name

ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-14(11-20)12-21-17-5-4-15(24-2)10-16(17)18/h4-5,10,12-13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQYGOJVFPFUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate

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